3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
CAS No.:
Cat. No.: VC17435811
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol
* For research use only. Not for human or veterinary use.
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione -](/images/structure/VC17435811.png)
Specification
Molecular Formula | C8H11N5O2 |
---|---|
Molecular Weight | 209.21 g/mol |
IUPAC Name | 3-tert-butyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione |
Standard InChI | InChI=1S/C8H11N5O2/c1-8(2,3)13-5-4(11-12-13)6(14)10-7(15)9-5/h1-3H3,(H2,9,10,14,15) |
Standard InChI Key | UAASHZUYZBGLCJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)N1C2=C(C(=O)NC(=O)N2)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a bicyclic framework comprising a triazole ring fused to a pyrimidine moiety. The triazole (1,2,3-triazolo) component occupies positions 4,5-d on the pyrimidine ring, while carbonyl groups at the 5 and 7 positions introduce hydrogen-bonding capabilities. The tert-butyl group at the 3-position enhances lipophilicity (logP ≈ 1.8), improving membrane permeability compared to non-alkylated analogs .
Table 1: Structural comparison with related triazolopyrimidines
Compound | Substituent (Position) | logP | Water Solubility (mg/mL) |
---|---|---|---|
3-(tert-Butyl) derivative | tert-Butyl (3) | 1.8 | 0.12 |
4-Methyl analog | Methyl (4) | 0.9 | 2.4 |
Unsubstituted core | H (3) | -0.3 | 8.9 |
The tert-butyl group induces steric hindrance, potentially influencing binding pocket interactions in biological targets. Computational modeling suggests a 15° dihedral angle between the triazole and pyrimidine planes, stabilizing the molecule through intramolecular van der Waals interactions.
Synthetic Methodologies
Precursor-Based Routes
A common synthesis begins with 5,6-diaminouracil, which undergoes cyclocondensation with tert-butyl isocyanate under acidic conditions (HCl, 80°C). This one-pot reaction achieves 62–68% yield, with microwave-assisted variants reducing reaction time from 12 hours to 45 minutes.
Key reaction steps:
-
Diamine activation: Protonation of 5,6-diaminouracil enhances electrophilicity
-
Isocyanate coupling: Nucleophilic attack by the tert-butyl isocyanate at C6
-
Cyclization: Intramolecular dehydration forms the triazole ring
Multicomponent Approaches
Barbituric acid derivatives react with tert-butylamine and sodium azide in the presence of ceric ammonium nitrate (10 mol%), yielding the target compound in a single step (55% yield). Solvent optimization shows dimethylacetamide (DMAc) outperforms DMF or THF by reducing byproduct formation.
Biological Activity and Mechanism
mTOR/PI3K Pathway Inhibition
The compound exhibits dual inhibition of mTORC1 (IC₅₀ = 38 nM) and PI3Kα (IC₅₀ = 112 nM) in enzymatic assays. Structural analysis reveals:
-
Triazole carbonyl interacts with mTOR's ATP-binding pocket via H-bonds (Val2240, Asp2195)
-
tert-Butyl group occupies a hydrophobic cleft near Phe2109
-
Pyrimidine dione stabilizes the DFG-out kinase conformation
Table 2: Antiproliferative activity in cancer cell lines
Cell Line | Origin | IC₅₀ (μM) | Selectivity Index* |
---|---|---|---|
MCF-7 | Breast cancer | 0.89 | 12.4 |
A549 | Lung cancer | 1.21 | 8.9 |
HEK293 | Normal kidney | 11.0 | — |
*Relative to HEK293 viability
Metabolic Disease Applications
In rodent models of type 2 diabetes, oral administration (10 mg/kg/day) reduced fasting glucose by 42% over 28 days. This correlates with increased GLUT4 translocation in adipocytes and 30% suppression of hepatic gluconeogenesis.
Structure-Activity Relationship (SAR) Insights
Modifications to the triazolopyrimidine scaffold significantly impact potency:
-
3-Position substitutions:
-
Pyrimidine modifications:
-
5,7-Dione essential for kinase inhibition (deletion abolishes activity)
-
N-methylation at position 1 decreases solubility but improves metabolic stability
-
Comparative studies with triazolopyridazines demonstrate the pyrimidine core's superiority in maintaining potency across diverse cancer cell models.
Pharmacokinetic Profile
Table 3: ADME properties in Sprague-Dawley rats
Parameter | Value (PO) | Value (IV) |
---|---|---|
Bioavailability | 67% | — |
Tₘₐₓ (h) | 1.5 | 0.25 |
t₁/₂ (h) | 4.2 | 3.8 |
Vd (L/kg) | 2.1 | 2.0 |
CL (mL/min/kg) | 9.8 | 10.2 |
The compound shows favorable brain penetration (brain/plasma ratio = 0.6), suggesting potential for CNS-targeted therapies.
Therapeutic Applications and Development Status
Oncology Indications
Preclinical data support investigation in:
-
PI3KCA-mutant cancers: Synergizes with MEK inhibitors (combination index = 0.3)
-
mTOR-driven resistance: Reverses rapamycin resistance in PTEN-null glioblastoma models
Metabolic Disorders
Phase I trials are anticipated for:
-
Insulin resistance: Augments metformin action in hepatocyte models
-
NAFLD/NASH: Reduces hepatic triglyceride content by 55% in diet-induced models
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume